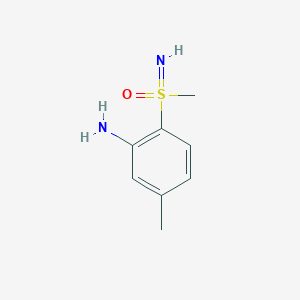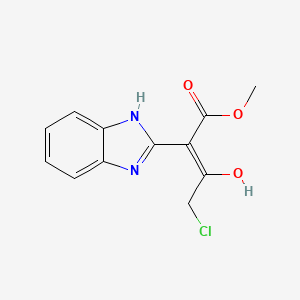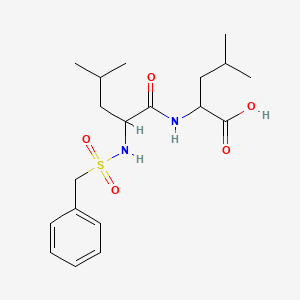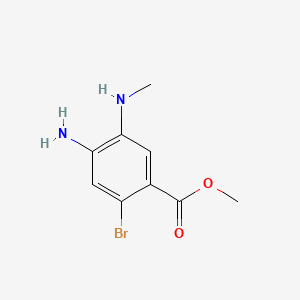
5-Methyl-2-(methylsulfonimidoyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(methylsulfonimidoyl)aniline is an organic compound with the molecular formula C8H12N2OS It contains a primary amine group attached to an aromatic ring, along with a methyl group and a methylsulfonimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonimidoyl)aniline can be achieved through several methods. One common approach involves the nitration of an aromatic compound followed by reduction to form the corresponding aniline. The methylsulfonimidoyl group can be introduced through a nucleophilic substitution reaction using appropriate sulfonylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
5-Methyl-2-(methylsulfonimidoyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Methyl-2-(methylsulfonimidoyl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine without the methylsulfonimidoyl group.
N-Methylaniline: Contains a methyl group attached to the nitrogen atom.
Sulfanilamide: Contains a sulfonamide group instead of a sulfonimidoyl group.
Uniqueness
5-Methyl-2-(methylsulfonimidoyl)aniline is unique due to the presence of both a methyl group and a methylsulfonimidoyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
34617-88-4 |
|---|---|
Fórmula molecular |
C8H12N2OS |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
5-methyl-2-(methylsulfonimidoyl)aniline |
InChI |
InChI=1S/C8H12N2OS/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5,10H,9H2,1-2H3 |
Clave InChI |
SUOPTHGMZMNRLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=N)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)





![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)


